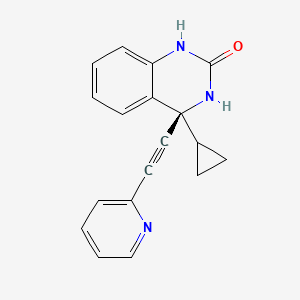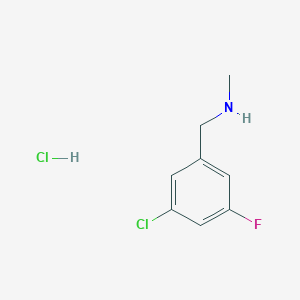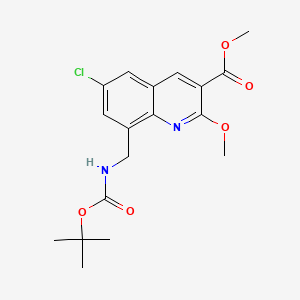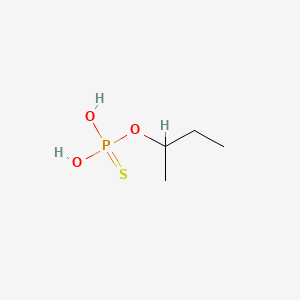![molecular formula C69H98N14O19 B12296618 Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI) is a derivative of actinomycin D, a well-known antibiotic and antitumor agent. This compound is produced by certain species of Streptomyces bacteria and is characterized by its ability to bind to DNA, thereby inhibiting RNA synthesis. This property makes it a valuable tool in both research and clinical settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine involves several steps. Initially, actinomycin D is produced by the fermentation of Streptomyces parvulus. The compound is then chemically modified to introduce the hydroxyacetyl and L-valine ester groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. Fermentation tanks are used to cultivate Streptomyces parvulus, and the resulting actinomycin D is extracted and purified. The chemical modification steps are then carried out in large reactors, ensuring consistent quality and yield .
化学反应分析
Types of Reactions
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties .
科学研究应用
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of cellular processes.
Medicine: It is used in cancer research and treatment, particularly for its ability to inhibit tumor growth.
Industry: The compound is used in the production of certain pharmaceuticals and as a research tool in various industrial applications .
作用机制
The mechanism of action of Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine involves binding to DNA and inhibiting RNA synthesis. This binding prevents the elongation of RNA chains, thereby inhibiting protein synthesis. The compound targets the DNA at specific sites, forming a stable complex that interferes with the normal function of RNA polymerase .
相似化合物的比较
Similar Compounds
Actinomycin D: The parent compound, known for its antibiotic and antitumor properties.
7-Amino-actinomycin D: A derivative with similar DNA-binding properties but different fluorescence characteristics.
Ethidium Bromide: Another DNA-binding compound used in molecular biology
Uniqueness
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine is unique due to its specific chemical modifications, which enhance its binding affinity and specificity for DNA. These modifications also influence its biological activity, making it a valuable tool in research and clinical applications .
属性
分子式 |
C69H98N14O19 |
|---|---|
分子量 |
1427.6 g/mol |
IUPAC 名称 |
[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C69H98N14O19/c1-29(2)46(70)67(96)99-28-42(84)72-39-25-38(59(88)76-50-36(13)100-68(97)54(32(7)8)80(17)43(85)26-78(15)63(92)40-21-19-23-82(40)65(94)48(30(3)4)74-61(50)90)52-57(34(39)11)102-58-35(12)56(87)47(71)45(53(58)73-52)60(89)77-51-37(14)101-69(98)55(33(9)10)81(18)44(86)27-79(16)64(93)41-22-20-24-83(41)66(95)49(31(5)6)75-62(51)91/h25,29-33,36-37,40-41,46,48-51,54-55H,19-24,26-28,70-71H2,1-18H3,(H,72,84)(H,74,90)(H,75,91)(H,76,88)(H,77,89)/t36?,37?,40?,41?,46-,48?,49?,50?,51?,54?,55?/m0/s1 |
InChI 键 |
YSIALVLPAPHPRR-ILBRGTQCSA-N |
手性 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride](/img/structure/B12296537.png)
![(17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12296543.png)

![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)

![Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate](/img/structure/B12296563.png)

![2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12296573.png)

![copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate](/img/structure/B12296580.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate](/img/structure/B12296583.png)

![N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)piperidine-1-carboxamide](/img/structure/B12296597.png)
iridium](/img/structure/B12296605.png)
